2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one
Description
2-(2-Oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is a hybrid molecule combining a quinazolin-4(3H)-one core with a coumarin (2H-chromen-2-one) moiety. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The coumarin unit, a fused benzene and α-pyrone ring system, contributes additional bioactivity, such as antioxidant and anticancer effects. This compound’s unique structure positions it as a candidate for multitarget drug design, leveraging synergistic effects from both pharmacophores.
Properties
Molecular Formula |
C17H10N2O3 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-(2-oxochromen-3-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H10N2O3/c20-16-11-6-2-3-7-13(11)18-15(19-16)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H,(H,18,19,20) |
InChI Key |
LSTGGMRIDCOATB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 3-formylchromone. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction yields the desired product through the formation of a quinazolinone ring fused with a chromone moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinazolinone and chromone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Overview
2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is a synthetic compound that combines the structural features of chromenone and quinazolinone moieties. This unique combination endows it with a variety of biological activities, making it a compound of significant interest in medicinal chemistry and drug development.
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, which is crucial for inhibiting tumor growth. For instance, studies have indicated that this compound can effectively target multiple kinases involved in cancer progression, leading to its potential use as a therapeutic agent against malignancies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown moderate inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Recent studies suggest that derivatives of this compound possess anti-inflammatory properties. These compounds have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines and enzymes, indicating their potential in treating inflammatory diseases .
Neuroprotective Potential
The compound's derivatives have been explored for their neuroprotective effects, particularly as acetylcholinesterase inhibitors. This activity suggests potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Molecular docking studies have provided insights into how these compounds interact with target enzymes, enhancing their therapeutic profile .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation found that specific derivatives exhibited significant antimicrobial activity, outperforming standard antibiotics against certain strains, thus suggesting a new avenue for antibiotic development .
- Neuroprotective Research : A recent study utilized molecular dynamics simulations to explore the binding interactions between acetylcholinesterase and various derivatives, revealing promising candidates for further development as anti-Alzheimer agents .
Mechanism of Action
The mechanism of action of 2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbonic Anhydrase (CA) Inhibition
Quinazolinone derivatives substituted with thioether groups exhibit potent CA inhibitory activity. Key comparisons include:
- Key Insight : Aliphatic-thio derivatives (e.g., compounds 2–4) are significantly more potent than benzylthio analogs across CA isoforms (hCA I, II, IX). Electron-withdrawing groups on benzylthio derivatives marginally improve hCA I inhibition but reduce overall potency compared to aliphatic chains .
Antibacterial Activity
Quinazolinones with halogenated aryl substituents demonstrate notable antibacterial effects:
- Key Insight : Halogenated derivatives (9a, 9h) exhibit moderate activity against Gram-positive and Gram-negative bacteria but are less potent than ciprofloxacin. The 4-fluorophenyl group (9a) shows marginally better activity than 4-chlorophenyl (9h) against B. subtilis .
Analgesic and Anti-inflammatory Activity
Hydrazone-substituted quinazolinones display promising pharmacological profiles:
- Key Insight : Hydrazone derivatives (e.g., AS3, A3) exhibit anti-inflammatory activity comparable to diclofenac but with reduced gastrointestinal toxicity compared to aspirin. The 4-methoxyphenyl group enhances anti-inflammatory potency .
Antioxidant Properties
- Key Insight: Conjugation with electron-rich heterocycles (e.g., oxadiazole) enhances antioxidant activity. The coumarin moiety in the target compound may synergize with the quinazolinone core for improved radical scavenging, though experimental data are needed .
Biological Activity
2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is a heterocyclic compound that merges the structural features of chromone and quinazolinone. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H10N2O3 |
| Molecular Weight | 290.27 g/mol |
| IUPAC Name | 2-(2-oxochromen-3-yl)-3H-quinazolin-4-one |
| InChI Key | LSTGGMRIDCOATB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in various disease processes, such as cancer proliferation or microbial resistance. The exact mechanisms can vary based on the biological activity being investigated.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of 2-(2-oxo-2H-chromen-3-yl)-3-phenylquinazolin-4(3H)-ones, which showed promising results against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds were more potent than standard antibiotics in some cases .
Antioxidant Properties
The antioxidant capacity of this compound was evaluated using various assays such as DPPH, ABTS, and CUPRAC. The results indicated that the presence of hydroxyl groups significantly enhances antioxidant activity. Compounds with multiple hydroxyl substitutions exhibited superior metal-chelating properties, further contributing to their antioxidant potential .
Anticancer Activity
Significant research has focused on the anticancer properties of this compound. A recent study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis through cell cycle arrest at the G2/M phase. For example, one derivative displayed an IC50 value of 8.09 µM against HL60 leukemia cells, indicating strong cytotoxicity . The activation of caspases 3 and 7 was also noted as a mechanism for inducing apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study synthesized multiple derivatives of this compound and tested their antimicrobial activity against a panel of pathogens. The results showed that several compounds had MIC values lower than traditional antibiotics, suggesting potential for development into new antimicrobial agents .
- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on cancer cell lines revealed that certain derivatives not only inhibited cell growth but also triggered apoptosis through specific signaling pathways. This highlights their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one derivatives, and how do microwave-assisted techniques compare to conventional heating?
- Methodology : Microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) and improves yields compared to conventional heating. For example, microwave synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one achieved a 92% yield in 15 minutes versus 65% over 12 hours via conventional methods .
- Optimization : Key parameters include solvent choice (ethanol or DMF), catalyst (piperidine), and temperature control. Reaction progress is monitored via TLC or HPLC.
Q. How is the structural elucidation of quinazolinone derivatives validated, particularly for crystallographic data?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXTL or SHELXL is standard. For example, disorder in solvent molecules or counterions can be resolved via iterative refinement .
- Validation : Hydrogen bonding patterns (e.g., graph set analysis) and R-factor convergence (<0.05 for high-quality data) ensure accuracy. Data-to-parameter ratios >10:1 are ideal .
Q. What in vitro screening protocols are used to evaluate the antimicrobial activity of quinazolinone derivatives?
- Assay Design :
- Gram-positive/Gram-negative bacteria : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus, Escherichia coli, etc., using agar dilution or broth microdilution methods .
- Fungal pathogens : Disk diffusion assays against Candida albicans .
- Controls : Reference antibiotics (e.g., ampicillin) and solvent-only blanks are included. Activity is classified as "high" (MIC <10 µg/mL), "moderate" (10–50 µg/mL), or "low" (>50 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the anti-inflammatory or anticancer activity of quinazolinone derivatives?
- Key Modifications :
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the 3-position enhance COX-2 inhibition .
- Heterocyclic fusion : Coumarin or pyrazine moieties improve NF-κB/AP-1 inhibitory activity .
Q. How should researchers address contradictions in biological activity data across different studies?
- Case Example : A derivative showing high antibacterial activity in one study but low activity in another may differ due to:
- Strain variability : Use standardized strains (e.g., ATCC) and growth conditions .
- Solubility issues : DMSO concentration ≤1% to avoid cytotoxicity artifacts .
Q. What computational strategies are effective for predicting the binding modes of quinazolinone derivatives to targets like Chk1 kinase or NF-κB?
- Docking Workflow :
Protein Preparation : Retrieve PDB structures (e.g., 3BQW for Chk1), remove water, add hydrogens.
Ligand Preparation : Generate 3D conformers of derivatives using Open Babel.
Scoring : AutoDock Vina or Glide SP/XP scoring functions .
Q. How can palladium-catalyzed reactions improve the synthesis of trifluoromethyl-substituted quinazolinones?
- Protocol : A three-component carbonylative reaction using Pd(OAc)₂/Xantphos catalyst, trifluoroacetimidoyl chlorides, and amines under CO atmosphere achieves >95% yield .
- Advantages : Broad substrate scope (41 examples), no specialized equipment for CO handling (uses COgen™), and scalability to gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
